4-Amino-2,6-diiodopyridine
CAS No.:
Cat. No.: VC16266939
Molecular Formula: C5H4I2N2
Molecular Weight: 345.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4I2N2 |
---|---|
Molecular Weight | 345.91 g/mol |
IUPAC Name | 2,6-diiodopyridin-4-amine |
Standard InChI | InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |
Standard InChI Key | WRQRJAIFOVSGER-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(N=C1I)I)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
4-Amino-2,6-diiodopyridine belongs to the class of dihalogenated aminopyridines, with iodine atoms imparting distinct electronic and steric properties. The molecular formula C₅H₄I₂N₂ corresponds to a molar mass of 401.91 g/mol, significantly heavier than its brominated analog (251.91 g/mol) . The iodine atoms, with their large atomic radii and polarizability, influence the compound’s reactivity, particularly in electrophilic substitution and coupling reactions.
Table 1: Comparative Properties of Halogenated 4-Aminopyridines
The amino group at the 4-position enhances nucleophilic character, enabling participation in hydrogen bonding and coordination chemistry .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis methods for 4-amino-2,6-diiodopyridine are documented in the provided sources, pathways for analogous brominated compounds suggest feasible strategies. For example, 4-amino-2,6-dibromopyridine is synthesized via bromination of 4-aminopyridine using brominating agents like bromine or N-bromosuccinimide (NBS) . Adapting this approach, diiodination could employ iodine monochloride (ICl) or directed ortho-metalation strategies.
A hypothetical synthesis might involve:
-
Iodination of 4-Aminopyridine:
-
Reacting 4-aminopyridine with ICl in acetic acid under controlled temperatures (0–5°C) to prevent over-iodination.
-
Purification via recrystallization from ethanol/water mixtures.
-
-
Protection-Deprotection Strategies:
Key Challenges:
-
Regioselectivity: Ensuring exclusive diiodination without forming mono- or triiodinated byproducts.
-
Yield Optimization: Iodine’s bulkiness may sterically hinder reactions, necessitating excess reagent or prolonged reaction times.
Physicochemical Properties
Thermal Stability and Solubility
The diiodo derivative is expected to exhibit lower solubility in polar solvents compared to its brominated counterpart due to iodine’s hydrophobic character. Preliminary estimates suggest:
Spectroscopic Data
-
IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹), C-I stretching (550–600 cm⁻¹).
-
NMR:
-
¹H NMR (DMSO-d₆): Amino proton resonance at δ 6.8–7.2 ppm; aromatic protons deshielded by iodine (δ 8.1–8.5 ppm).
-
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-withdrawing iodine atoms activate the pyridine ring toward nucleophilic substitution. For example:
-
Amination: Reacting with ammonia or amines to yield polyaminated derivatives .
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures, useful in drug discovery.
Coordination Chemistry
The amino group facilitates metal coordination, enabling applications in catalysis. For instance:
-
Pd Complexes: Potential catalysts for C-C bond formation in cross-coupling reactions.
Applications in Pharmaceutical and Material Science
Drug Development
Halogenated pyridines are critical intermediates in kinase inhibitors and antiviral agents. The diiodo variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates .
Advanced Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume